molecular formula C17H15ClN2O2S2 B357160 4-(4-chlorophenyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 843631-22-1

4-(4-chlorophenyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B357160
CAS No.: 843631-22-1
M. Wt: 378.9g/mol
InChI Key: KYGOLBXGKJMMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that features a unique fusion of pyrano, thieno, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with one-carbon source reagents such as formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase or other key enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

CAS No.

843631-22-1

Molecular Formula

C17H15ClN2O2S2

Molecular Weight

378.9g/mol

IUPAC Name

4-(4-chlorophenyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C17H15ClN2O2S2/c1-17(2)7-11-12(8-22-17)24-14-13(11)15(21)20(16(23)19-14)10-5-3-9(18)4-6-10/h3-6H,7-8H2,1-2H3,(H,19,23)

InChI Key

KYGOLBXGKJMMBW-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.